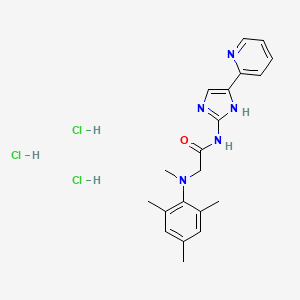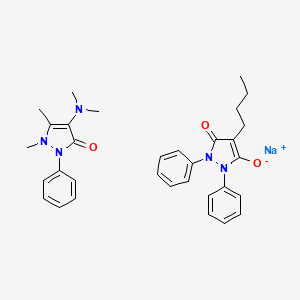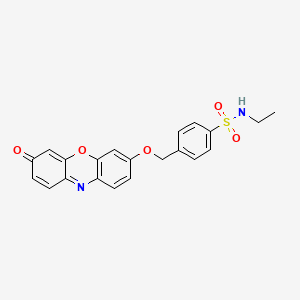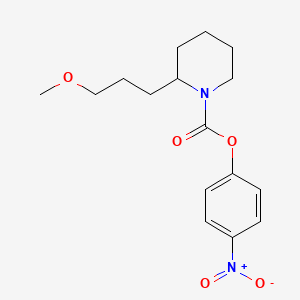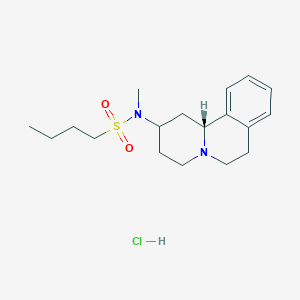
YL-0919
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
YL-0919, also known as Hypidone, is an investigational serotonergic antidepressant under development for the treatment of major depressive disorder . It acts as a serotonin reuptake inhibitor, 5-HT1A receptor partial agonist, and 5-HT6 receptor full agonist .
Synthesis Analysis
The synthesis of YL-0919 involves two stages. In the first stage, 1-benzyl-4-piperidone, trimethylsulfoxonium iodide, tetra (n-butyl)ammonium hydrogensulfate, and sodium hydroxide are mixed in toluene at 65°C. In the second stage, 2-hydroxypyridine is added and the reaction continues for 12 hours .
Molecular Structure Analysis
The molecular formula of YL-0919 is C18H22N2O2.ClH, and its molecular weight is 334.84 .
Chemical Reactions Analysis
YL-0919 has been identified as a novel dual 5-HT1A partial agonist and serotonin reuptake inhibitor . It has been shown to produce prominent antidepressant-like and anxiolytic-like effects in a chronic unpredictable stress (CUS) rat model .
Physical And Chemical Properties Analysis
YL-0919 is a powder that should be stored at -20°C . Its purity, as determined by HPLC, is 99.89%, and its structure is consistent with NMR .
Applications De Recherche Scientifique
Anti-PTSD Effects
YL-0919 has been studied for its potential effects on Posttraumatic Stress Disorder (PTSD). It has been shown to significantly suppress contextual fear, enhanced anxiety, and cognitive dysfunction induced by the time-dependent sensitization (TDS) procedure in rats and by inescapable electric foot-shock in a mouse model of PTSD .
Neuroplasticity Enhancement
YL-0919 has been found to enhance neuroplasticity. It has been shown to reverse the decreased expression of the brain-derived neurotrophic factor (BDNF) and the synaptic proteins (synapsin1 and GluA1), and ameliorate the neuroplasticity disruption in the prefrontal cortex (PFC), including the dendritic complexity and spine density of pyramidal neurons .
Antidepressant Activity
YL-0919 has been identified as a novel dual 5-HT1A partial agonist and serotonin reuptake inhibitor, which has been shown to produce prominent antidepressant-like effects .
Anxiolytic Effects
In addition to its antidepressant activity, YL-0919 has also been found to exert notable anxiolytic-like effects .
Cognitive Enhancement
YL-0919 has been shown to have procognitive effects, potentially making it useful in the treatment of disorders characterized by cognitive dysfunction .
Serotonin Reuptake Inhibition
YL-0919 has been identified as a selective serotonin reuptake inhibitor (SSRI), which could make it useful in the treatment of various psychiatric disorders, including depression and anxiety disorders .
Mécanisme D'action
Target of Action
YL0919, also known as Hypidone Hydrochloride, is a novel structural antidepressant candidate. It primarily targets the serotonin system, acting as a triple selective serotonin re-uptake inhibitor (SSRI), 5-HT1A partial agonist, and 5-HT6 agonist . These targets play crucial roles in mood regulation and the pathophysiology of depression.
Mode of Action
YL0919 interacts with its targets by inhibiting the reuptake of serotonin (5-HT), thereby increasing the availability of 5-HT in the synaptic cleft. This enhances serotonergic neurotransmission. Additionally, as a 5-HT1A partial agonist, YL0919 modulates the activity of 5-HT1A receptors, which are implicated in the pathophysiology of anxiety and depression .
Biochemical Pathways
The action of YL0919 affects several biochemical pathways. It has been found to reverse the brain-derived neurotrophic factor (BDNF)-mammalian target of rapamycin (mTOR) signaling and key synaptic proteins, such as post-synaptic density (PSD95), GluR1, and presynaptic protein synapsin1 . These pathways and proteins are crucial for synaptic plasticity, a process that is essential for learning and memory and is often impaired in depression.
Pharmacokinetics
It is known that yl0919 is administered orally , suggesting that it is likely well-absorbed in the gastrointestinal tract
Result of Action
The action of YL0919 leads to several molecular and cellular effects. It has been shown to increase the spontaneous discharges of medial prefrontal cortex (mPFC) neurons . It also enhances the dendritic complexity and increases the number of dendritic nodes, as well as the spine length and number of branch nodes in hippocampal pyramidal neurons . These changes may contribute to its antidepressant effects.
Action Environment
The efficacy and stability of YL0919 can be influenced by environmental factors such as stress. For instance, in animal models of chronic unpredictable stress (CUS), YL0919 has been shown to exert significant antidepressant-like effects . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c21-17-8-4-5-11-20(17)15-18(22)9-12-19(13-10-18)14-16-6-2-1-3-7-16;/h1-8,11,22H,9-10,12-15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXILSFMNCPZGAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2C=CC=CC2=O)O)CC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

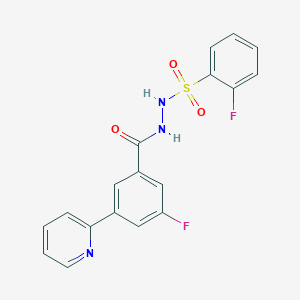
![4-fluoro-5-methyl-N'-(phenylsulfonyl)[1,1'-biphenyl]-3-carbohydrazide](/img/structure/B611813.png)
